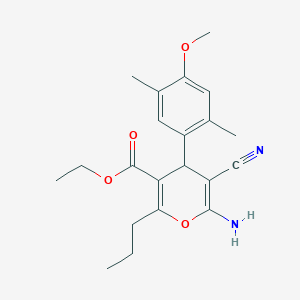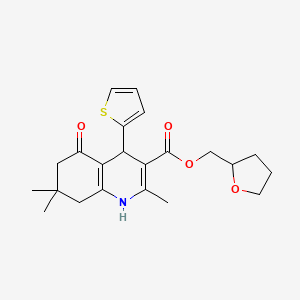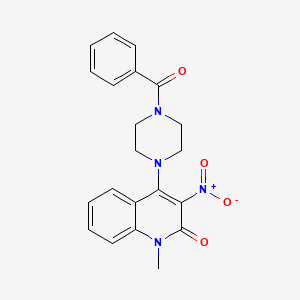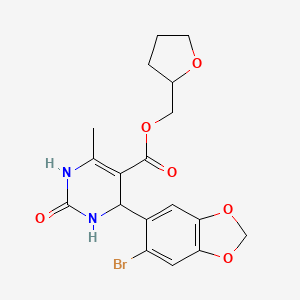![molecular formula C11H22N2O B5156819 [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the class of compounds known as opioid receptor agonists, which are known to have analgesic effects.
Aplicaciones Científicas De Investigación
[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models of pain, and is believed to act as an agonist at the mu-opioid receptor. In addition to its analgesic effects, [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol has also been shown to have antidepressant and anxiolytic effects in animal models.
Mecanismo De Acción
The mechanism of action of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol is believed to involve its binding to the mu-opioid receptor. This receptor is found in the central nervous system and is involved in the modulation of pain perception, as well as other physiological processes. Binding of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol to the mu-opioid receptor results in the activation of downstream signaling pathways that lead to the analgesic, antidepressant, and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects:
In addition to its effects on pain perception, [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol has been shown to have effects on other physiological processes. It has been shown to reduce inflammation in animal models of arthritis, and to have neuroprotective effects in animal models of stroke. These effects are believed to be mediated by the activation of downstream signaling pathways that are involved in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol for lab experiments is its well-defined mechanism of action. This allows researchers to design experiments that specifically target the mu-opioid receptor, and to study the downstream effects of its activation. However, one limitation of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol is its potential for abuse, which can complicate the interpretation of results in animal models.
Direcciones Futuras
There are several potential future directions for research on [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol. One area of interest is the development of new analogs of the compound that have improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Another area of interest is the exploration of the compound's effects on other physiological processes, such as immune function or metabolism. Finally, there is interest in the development of new therapeutic applications for [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol, such as its use in the treatment of neuropathic pain or depression.
Métodos De Síntesis
The synthesis of [1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol involves the reaction of 1-methyl-4-piperidone with sodium borohydride in the presence of methanol and acetic acid. The resulting product is then reacted with pyrrolidine to yield the final compound. This synthesis method has been described in detail in several scientific publications.
Propiedades
IUPAC Name |
[1-(1-methylpiperidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-7-4-10(5-8-12)13-6-2-3-11(13)9-14/h10-11,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFWIWYGRJYEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-Methylpiperidin-4-yl)pyrrolidin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5156742.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)
![3'-tert-butyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5156775.png)

![3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5156787.png)




![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)